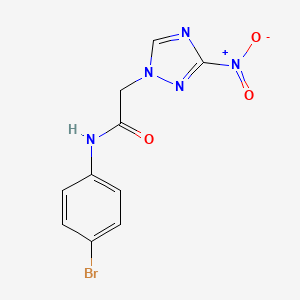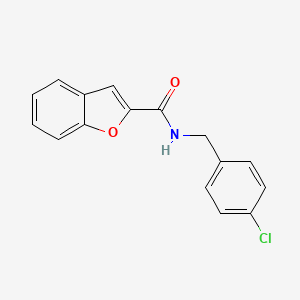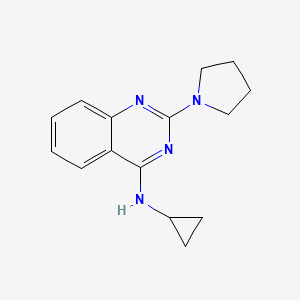
N-(4-bromophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of amino-triazole derivatives with acetyl chloride or similar acylating agents in the presence of dry solvents, such as benzene, to yield substituted acetamides. For example, Panchal and Patel (2011) described the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through acylation followed by reactions with aromatic aldehyde to afford various substituted acrylamides, showcasing the flexibility and reactivity of the triazole ring in synthetic chemistry (Panchal & Patel, 2011).
Molecular Structure Analysis
The structure of compounds containing triazole rings can be elucidated using spectroscopic methods such as 1H NMR and IR spectroscopy. These techniques provide information on the molecular environment and the presence of functional groups, such as nitro, bromo, and acetamide moieties, which are crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Compounds containing triazole and nitro groups are known to participate in various chemical reactions, including cyclization, nitration, and substitution reactions. The presence of a bromophenyl group could further enhance the compound's reactivity towards nucleophilic substitution reactions or act as a precursor for further functionalization.
Physical Properties Analysis
The physical properties of such compounds, including melting points and solubility, can be influenced by the presence of nitro, bromo, and acetamide groups. These properties are essential for determining the compound's suitability for specific applications and its behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical agents, are determined by the compound's functional groups. The acetamide moiety, for example, could influence the compound's hydrogen bonding capability, impacting its solubility and interaction with biological molecules.
References
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5O3/c11-7-1-3-8(4-2-7)13-9(17)5-15-6-12-10(14-15)16(18)19/h1-4,6H,5H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAWGHDILWOTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5656301.png)
![N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5656306.png)
![4-{4-[4-(dimethylamino)phenyl]-1-pyridiniumyl}-5-formyl-1,3-thiazol-2-olate](/img/structure/B5656308.png)
![1-(4-ethyl-5-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5656315.png)
![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5656323.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole](/img/structure/B5656331.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5656353.png)
![cis-3a-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5656366.png)
![(3S*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5656375.png)
![8-bromo-3-oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B5656380.png)
![2-({2-[1-(4-allylbenzoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5656388.png)

![1-methyl-4-[2-(methylsulfonyl)ethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656395.png)